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Hydrochloride
CAS No.: 51043-72-2
Cat. No.: B3025387

Get Quote

Executive Summary

1,1-Dicyclopropylmethanamine hydrochloride (CAS: 13375-29-6 for free base) is a specialized
aliphatic amine building block used extensively in medicinal chemistry.[1][2] It serves as a
critical bioisostere for isopropyl or tert-butyl groups, offering unique steric bulk while
significantly altering the metabolic profile of drug candidates.[1] This guide details its structural
identity, validated synthetic pathways, analytical characterization, and strategic application in
lead optimization.

Nomenclature & Structural Identity

The molecule consists of a central methine carbon bonded to two cyclopropyl rings and a
primary ammonium group (in the salt form).
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Parameter Detail

IUPAC Name 1,1-Dicyclopropylmethanamine hydrochloride

) C,C-Dicyclopropylmethylamine HCI;
Alternative Names ) i
Amino(dicyclopropyl)methane HCI

13375-29-6 (Free Base); Note: Salt forms often
CAS Number reference the free base CAS in commercial

catalogs.[1][3]

Molecular Formula C7H1sN[1][2][3][4] - HCI

Molecular Weight 147.65 g/mol (Salt); 111.19 g/mol (Free Base)
SMILES CL.LNC(C1Cc1)Cc2ce2

InChl Key GDGUATCKWWKTLM-UHFFFAOYSA-N

Physicochemical Properties[1][3][6][7]

o Appearance: White to off-white crystalline solid (Salt); Colorless liquid (Free Base).[1]
 Solubility: Highly soluble in water, methanol, and DMSO.[1]
o Acidity (pKa): ~10.5 (Conjugate acid).[1]

« Steric Profile: The dicyclopropyl moiety creates a "butterfly” conformation, providing
significant steric shielding to the nitrogen center without the complete rotational freedom of
an isopropy! group.

Synthetic Pathways & Causality

The synthesis of (dicyclopropylmethyl)amine is non-trivial due to the steric crowding around the
carbonyl carbon of the precursor, dicyclopropyl ketone. While direct reductive amination is
possible, it often suffers from low conversion rates under standard laboratory conditions.[1] The
Oxime Reduction Route is the preferred "Expert" protocol for high-purity synthesis.

Comparative Methodology
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Method Reagents Pros Cons
_ , 1. NH20H-HCl, S _ , _
A. Oxime Reduction ] High yield, reliable Requires handling of
NaOAc2.[1] LiAlHa, _ _ _
(Preferred) THE purity, scalable.[1] LiAlH4 (pyrophoric).[1]

Requires high-

B. Reductive NHs, Hz, Ru/C or Atom economical, pressure autoclave;
Amination Raney Ni one-pot.[1] steric hindrance slows
kinetics.[1]

Difficult to control
) N Cyclopropanecarbonit  Direct C-C bond mono-addition; over-
C. Grignard Addition ) ) ) )
rile + c-PrMgBr formation.[1] alkylation side

products.[1]

Validated Protocol: Oxime Reduction Route

This protocol ensures complete conversion by isolating the stable oxime intermediate before
the aggressive reduction step.

Step 1: Formation of Dicyclopropyl Ketoxime

e Setup: Charge a round-bottom flask with dicyclopropyl ketone (1.0 eq) and ethanol.

» Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) dissolved in
a minimum amount of water.

» Reaction: Reflux at 80°C for 4-6 hours.
o Checkpoint: Monitor TLC (20% EtOAc/Hexane).[1] The ketone spot should disappear.[1]

e Workup: Remove ethanol in vacuo. Extract with ethyl acetate, wash with brine, and dry over
Na=S0a4.[1] Concentrate to yield the oxime (often a white solid or viscous oil).[1]

Step 2: Reduction to Amine[5]
o Safety: Purge a dry 3-neck flask with Argon.[1]
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e Reduction: Suspend LiAlH4 (2.5 eq) in anhydrous THF at 0°C.
» Addition: Add the ketoxime (dissolved in THF) dropwise to control the exotherm.
o Reflux: Heat to reflux (66°C) for 12 hours.

o Causality: The oxime C=N bond is resistant to mild reduction; reflux ensures complete
reduction to the primary amine.

e Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15%
NaOH (1 mL per g), then water (3 mL per g).

e |solation: Filter the granular aluminum salts. Dry the filtrate (NazSOa4) and concentrate.[1]

Step 3: Salt Formation

¢ Dissolve the crude oil in diethyl ether.[1]
e Bubble dry HCI gas or add 2M HClI in ether dropwise.

o Collect the white precipitate via filtration.[1] Recrystallize from EtOH/Et20 if necessary.

Step 1: Oxime Formation
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Figure 1: Step-by-step synthetic workflow for the production of the hydrochloride salt.[1]
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Analytical Characterization

Trustworthy identification relies on Nuclear Magnetic Resonance (NMR).[1] The cyclopropyl
protons provide a distinct diagnostic fingerprint.[1]

Shift (6 ppm) Multiplicity Integration Assignment Interpretation

Ammonium
rotons
8.30 Broad s 3H -NHs+ P
(exchangeable

with D20).[1]

The central
methine proton.
) [1] Shifted
1.85 Multiplet 1H CH-N ]
downfield due to
the cationic

nitrogen.[1]

The tertiary
) protons of the
1.15-1.05 Multiplet 2H cPr-CH ]
cyclopropyl rings.

[1]

Characteristic

high-field
0.65-0.35 Multiplets 8H cPr-CHz cyclopropy!

methylene

protons.[1]

13C NMR Data (DMSO-ds)

e ~58.0 ppm: Central Methine (CH-NHs*).[1]
e ~13.5 ppm: Cyclopropyl CH.[1][2]

e ~3.5 ppm: Cyclopropyl CH2.[1][6]
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Self-Validation Check: If the integral at ~1.85 ppm is missing or the peak is a singlet, the
reduction may have failed (yielding a hydroxylamine) or the starting ketone remains.

Medicinal Chemistry Applications

(Dicyclopropylmethyl)amine is not just a "bulky amine"; it is a strategic tool for Lead
Optimization.[1]

Metabolic Stability (The "Cyclopropyl Wall")

The primary utility of this group is to block Cytochrome P450 (CYP) mediated oxidation.

e Mechanism: In standard alkyl amines (e.g., isopropylamine), the a-carbon is a hotspot for
hydroxylation and subsequent dealkylation.[1]

o Cyclopropyl Effect: The C-H bonds in a cyclopropyl ring have higher s-character (sp2.4
hybridization), making them stronger (~106 kcal/mol) and more resistant to radical
abstraction by CYP450 enzymes than typical sp® C-H bonds.[1]

o Steric Shielding: The two rings create a steric wall that prevents the heme iron of CYP
enzymes from accessing the nitrogen lone pair or the a-proton.

Pharmacophore Rigidification

Replacing a flexible sec-butyl or isopropyl group with a dicyclopropylmethyl group locks the
conformation.[1] This reduces the entropic penalty upon binding to a receptor target (e.g.,
GPCRs or Kinases), potentially improving potency.
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Figure 2: Mechanistic comparison of metabolic stability and binding logic.

Handling & Stability

e Hygroscopicity: The HCI salt is moderately hygroscopic.[1] Store in a desiccator or under
inert atmosphere (Argon/Nitrogen).

 Stability: Stable at room temperature for >2 years if kept dry.[1]

o Safety: The free base is a volatile amine and should be handled in a fume hood. The saltis a

solid irritant; avoid inhalation of dust.[1]
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¢ Organic Syntheses. (General protocols for Oxime reduction using LiAlH4). Organic
Syntheses, Coll.[1][7] Vol. 6, p.95. Link[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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